molecular formula C5H12N2O2S B2588826 3-Methylpyrrolidine-1-sulfonamide CAS No. 1250384-60-1

3-Methylpyrrolidine-1-sulfonamide

Cat. No.: B2588826
CAS No.: 1250384-60-1
M. Wt: 164.22
InChI Key: SSWXHCGYJGPKJU-UHFFFAOYSA-N
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Description

3-Methylpyrrolidine-1-sulfonamide is an organosulfur compound with the molecular formula C5H12N2O2S. It is characterized by a pyrrolidine ring substituted with a methyl group at the third position and a sulfonamide group at the first position.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Methylpyrrolidine-1-sulfonamide typically involves the reaction of 3-methylpyrrolidine with sulfonyl chloride derivatives under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine or sodium hydroxide to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves continuous flow reactors to ensure efficient mixing and reaction control. The product is then purified using techniques such as distillation or recrystallization to achieve the desired purity levels .

Chemical Reactions Analysis

Types of Reactions: 3-Methylpyrrolidine-1-sulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

3-Methylpyrrolidine-1-sulfonamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Methylpyrrolidine-1-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to inhibit enzyme activity by binding to the active site. This inhibition can disrupt various biochemical pathways, leading to the desired therapeutic effects .

Comparison with Similar Compounds

    Sulfonamides: Compounds with a similar sulfonamide group but different substituents.

    Pyrrolidine Derivatives: Compounds with a pyrrolidine ring but different functional groups.

Uniqueness: 3-Methylpyrrolidine-1-sulfonamide is unique due to the presence of both a methyl group and a sulfonamide group on the pyrrolidine ring. This combination imparts specific chemical properties and reactivity, making it distinct from other sulfonamides and pyrrolidine derivatives .

Properties

IUPAC Name

3-methylpyrrolidine-1-sulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H12N2O2S/c1-5-2-3-7(4-5)10(6,8)9/h5H,2-4H2,1H3,(H2,6,8,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SSWXHCGYJGPKJU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(C1)S(=O)(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H12N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

164.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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